molecular formula C12H9NO3 B14612140 4-Hydroxy-7,8-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile CAS No. 58138-76-4

4-Hydroxy-7,8-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile

Cat. No.: B14612140
CAS No.: 58138-76-4
M. Wt: 215.20 g/mol
InChI Key: ISGUSUOUXRKQFH-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-7,8-dimethyl-2-oxo- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This particular compound is characterized by its unique structure, which includes a benzopyran core with hydroxy, dimethyl, and oxo functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-7,8-dimethyl-2-oxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-hydroxy-7,8-dimethylcoumarin with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-7,8-dimethyl-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-7,8-dimethyl-2-oxo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-7,8-dimethyl-2-oxo- involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds with biological molecules, affecting their function. The nitrile group can also participate in interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-7,8-dimethyl-2-oxo- is unique due to the presence of both hydroxy and dimethyl groups on the benzopyran core. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

58138-76-4

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

4-hydroxy-7,8-dimethyl-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C12H9NO3/c1-6-3-4-8-10(14)9(5-13)12(15)16-11(8)7(6)2/h3-4,14H,1-2H3

InChI Key

ISGUSUOUXRKQFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(C(=O)O2)C#N)O)C

Origin of Product

United States

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